Hydramycin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H16O8 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-[1,2-dihydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione |
InChI |
InChI=1S/C22H16O8/c1-9-5-11-18(20(27)17-10(19(11)26)3-2-4-12(17)24)21-16(9)13(25)6-14(30-21)22(28,8-23)15-7-29-15/h2-6,15,23-24,28H,7-8H2,1H3 |
InChI Key |
WZNWUDKIQDIRSR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=C1C(=O)C=C(O3)C(CO)(C4CO4)O)C(=O)C5=C(C2=O)C=CC=C5O |
Canonical SMILES |
CC1=CC2=C(C3=C1C(=O)C=C(O3)C(CO)(C4CO4)O)C(=O)C5=C(C2=O)C=CC=C5O |
Synonyms |
2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, (4S-(4alpha,4aalpha,5alpha,5aalpha,6alpha,12aalpha))- alpha 6 Deoxyoxytetracycline alpha-6-Deoxyoxytetracycline Atridox BMY 28689 BMY-28689 BMY28689 BU 3839T BU-3839T BU3839T Doryx Doxycycline Doxycycline Calcium Doxycycline Calcium Salt (1:2) Doxycycline Chinoin doxycycline hemiethanolate doxycycline hyclate Doxycycline Monohydrate Doxycycline Monohydrochloride, 6 epimer Doxycycline Monohydrochloride, 6-epimer Doxycycline Monohydrochloride, Dihydrate Doxycycline Phosphate (1:1) Doxycycline-Chinoin Hydramycin Oracea Periostat Vibra Tabs Vibra-Tabs Vibramycin Vibramycin Novum Vibravenos |
Origin of Product |
United States |
Hydramacin 1: Structural and Mechanistic Investigations of an Antimicrobial Peptide
Discovery and Biological Context of Hydramacin-1
The discovery of Hydramacin-1 emerged from investigations into the innate immune system of the freshwater polyp Hydra. researchgate.netnih.govsciencedaily.com This ancient metazoan, despite lacking a complex adaptive immune system, possesses effective epithelial defense mechanisms to protect itself from the microbial environment. mdpi.compnas.org
Isolation from Hydra Epithelial Defense Systems
Hydramacin-1 was first isolated and characterized from the epithelial cells of Hydra, specifically Hydra magnipapillata and Hydra vulgaris. wikipedia.orgmdpi.comresearchgate.net The epithelial layers of Hydra play a crucial role in host defense by releasing antimicrobial substances. mdpi.com Early studies identified Hydramacin-1 through biochemical purification from Hydra tissue extracts. researchgate.net The gene encoding Hydramacin-1 was subsequently isolated from the Hydra genome, and the protein was successfully replicated using expression systems like Escherichia coli. wikipedia.orgrcsb.org The production of Hydramacin-1 appears to be inducible by microbial products such as lipopolysaccharide (LPS) in a dose-dependent manner. mdpi.com
Classification within the "Macin" Protein Family
Analysis of the amino acid sequence and tertiary structure of Hydramacin-1 revealed that it shares no significant sequence homology with previously known antimicrobial proteins. researchgate.netnih.govigem.wiki This uniqueness, coupled with its potent antimicrobial activity, led to its classification into a new family of proteins called "macins". wikipedia.orgsciencedaily.comebi.ac.uk The macin family currently includes Hydramacin-1 and two proteins found in leeches, neuromacin (B1578597) and theromacin. wikipedia.orgsciencedaily.comebi.ac.uk While all macins exhibit antimicrobial activity, some, like neuromacin and theromacin, have also been reported to display nerve repair effects. ebi.ac.ukresearchgate.net The macin family is considered a self-contained family within the superfamily of scorpion toxin-like proteins, which are structurally related. researchgate.netresearchgate.net
Advanced Structural Characterization of Hydramacin-1
Detailed structural studies have been crucial in understanding the function of Hydramacin-1. The three-dimensional structure of Hydramacin-1 was determined using techniques such as NMR spectroscopy and is available in the Protein Data Bank (PDB entry 2K35). wikipedia.orgrcsb.orgpdbj.orgebi.ac.uk
Elucidation of Primary Amino Acid Sequence
Hydramacin-1 is a single-chain protein typically composed of around 60 amino acids. wikipedia.orgebi.ac.uk The UniProt entry for Hydramacin-1 from Hydra vulgaris (accession number B3RFR8) indicates a length of 84 amino acids, with the mature peptide corresponding to residues 25-84, resulting in a 60-amino acid mature protein. ebi.ac.ukuniprot.org The primary sequence itself is unique and does not show significant homology to other known antimicrobial proteins. researchgate.netnih.govigem.wiki
Analysis of Molecular Surface Properties (e.g., Charged Residue Distribution, Hydrophobic Regions)
Analysis of the molecular surface properties of Hydramacin-1 has revealed a distinctive distribution of amino acid side chains that is believed to be key to its mechanism of action. researchgate.netnih.gov The surface features an unusual arrangement: a belt of positively charged residues, primarily from arginine and lysine (B10760008) side chains, is sandwiched between two hydrophobic areas. researchgate.netnih.govresearchgate.netresearchgate.net This characteristic surface property, comprising two uncharged and hydrophobic hemispheres flanking a belt of positive charges, is thought to be responsible for the peptide's ability to induce bacterial aggregation. researchgate.netnih.gov This specific interaction mechanism has been termed the "barnacle model," suggesting a dual electrostatic and hydrophobic interaction with bacterial membranes. researchgate.netnih.gov
Table 1: Structural Features of Hydramacin-1
| Feature | Description |
| Protein Length | Approximately 60 amino acids (mature peptide) |
| Structural Fold | Knottin fold (Disulfide bridge-stabilized αβ motif) |
| Disulfide Bridges | 4 |
| Key Surface Features | Belt of positive charges sandwiched by two hydrophobic regions |
| Closest Structural Relatives | Scorpion toxin-like superfamily |
Detailed research findings indicate that this unique surface topography facilitates the aggregation of bacteria, an initial step in Hydramacin-1's bactericidal mechanism. researchgate.netnih.govsciencedaily.com Aggregated bacterial cells show electron-dense contacts and adopt a characteristic thorn apple-like morphology. researchgate.netnih.govresearchgate.net The proposed barnacle model suggests that the positively charged belt interacts electrostatically with the negatively charged bacterial membrane surfaces, while the hydrophobic regions may insert into the lipid bilayers, effectively cross-linking multiple bacterial cells. researchgate.netnih.gov
Table 2: Hydramacin-1 Amino Acid Sequence (Example, based on UniProt B3RFR8, mature peptide residues 25-84)
| Position | Amino Acid |
| 1 | G |
| 2 | V |
| 3 | C |
| 4 | V |
| 5 | P |
| 6 | L |
| 7 | G |
| 8 | P |
| 9 | R |
| 10 | G |
| 11 | K |
| 12 | C |
| 13 | T |
| 14 | K |
| 15 | R |
| 16 | R |
| 17 | C |
| 18 | S |
| 19 | Y |
| 20 | T |
| 21 | W |
| 22 | L |
| 23 | P |
| 24 | C |
| 25 | K |
| 26 | R |
| 27 | R |
| 28 | C |
| 29 | L |
| 30 | P |
| 31 | R |
| 32 | C |
| 33 | L |
| 34 | K |
| 35 | R |
| 36 | R |
| 37 | C |
| 38 | S |
| 39 | Y |
| 40 | T |
| 41 | W |
| 42 | L |
| 43 | P |
| 44 | C |
| 45 | K |
| 46 | R |
| 47 | R |
| 48 | C |
| 49 | L |
| 50 | P |
| 51 | R |
| 52 | C |
| 53 | L |
| 54 | K |
| 55 | R |
| 56 | R |
| 57 | C |
| 58 | S |
| 59 | Y |
| 60 | T |
Comparative Structural Analysis with Cognate Macins and Related Superfamilies (e.g., Scorpion Oxins)
The amino acid sequence of Hydramacin-1 does not exhibit significant homology to previously known antimicrobial proteins. researchgate.netnih.gov Structural determination through techniques like NMR spectroscopy has revealed that Hydramacin-1 possesses a disulfide bridge-stabilized αβ motif, characteristic of the knottin protein fold. researchgate.netnih.govwikipedia.org
Hydramacin-1 is classified within the macin family, which itself belongs to the scorpion toxin-like superfamily. researchgate.netproteopedia.orgresearchgate.net This superfamily encompasses several families, including long- and short-chain scorpion toxins, MDG-1 defensin, insect defensins, and plant defensins. researchgate.net While sharing the common knottin fold scaffold with these relatives, Hydramacin-1, along with other macins like theromacin and neuromacin, forms a distinct family. researchgate.netproteopedia.orgresearchgate.netmdpi.com
Structural comparisons indicate that Hydramacin-1 shows the highest analogy to theromacin, another macin family member. uni-kiel.de Both Hydramacin-1 and theromacin feature a second α-helix in the N-terminal position and two long flexible loops, structural elements that differentiate them from other members of the scorpion toxin-like superfamily. mdpi.comuni-kiel.de Despite structural similarities and high sequence identity within the macin family, members exhibit distinct biological activities. proteopedia.org For instance, neuromacin demonstrates a stronger capacity to permeabilize bacterial cytoplasmic membranes compared to theromacin and Hydramacin-1 and is the only macin known to display pore-forming activity and potent activity against Staphylococcus aureus. proteopedia.org In contrast to Hydramacin-1, both neuromacin and theromacin have shown the ability to enhance the repair of leech nerves ex vivo. proteopedia.org
The molecular surface properties of Hydramacin-1 are characterized by an unusual distribution of amino acid side chains. researchgate.net A prominent feature is a belt of positively charged residues sandwiched between two hydrophobic areas. researchgate.netthermofisher.comnih.govresearchgate.net This characteristic surface is believed to play a crucial role in its mechanism of action, particularly the aggregation effect. researchgate.netnih.govresearchgate.net
Mechanisms of Antimicrobial Action at the Molecular and Cellular Level
Hydramacin-1 exerts its antimicrobial activity through a mechanism that notably deviates from well-established models of membrane permeabilization, such as pore formation or micellization. nih.govresearchgate.netethz.ch The initial and key step in its bactericidal mechanism is the aggregation of bacterial cells. researchgate.netthermofisher.comnih.govresearchgate.netresearchgate.net
Initial Membrane Interaction and Binding Dynamics (e.g., Electrostatic and Hydrophobic Contributions)
The interaction of Hydramacin-1 with bacterial membranes is initiated by a combination of electrostatic and hydrophobic effects. nih.govresearchgate.netlu.senih.gov The positively charged belt on the surface of Hydramacin-1 is attracted to the negatively charged head groups of phospholipids (B1166683) in the bacterial membrane. researchgate.netthermofisher.comnih.govresearchgate.net This electrostatic attraction facilitates the initial contact. nih.govresearchgate.net
Hydrophobic interactions, particularly involving tryptophan and neighboring polar amino acid residues, also contribute significantly to the peptide-lipid interaction. nih.govresearchgate.netnih.gov These residues favor an interfacial localization of the peptide within the lipid bilayer, with a penetration depth of up to 4 Å into the head group region and minor involvement of the hydrocarbon core. nih.govresearchgate.net Hydramacin-1 contains two distinct epitopes on its surface, each containing SWT(K/R) motifs, which are believed to be responsible for high binding constants upon lipid interaction, comparable to those of other potent antimicrobial peptides like magainin. nih.govresearchgate.net
"Barnacle Model" of Bacterial Aggregation and Membrane Disruption
The mechanism of bacterial aggregation induced by Hydramacin-1 is described by the "barnacle model." proteopedia.orgnih.govresearchgate.netethz.chresearchgate.net This model proposes a dual electrostatic and hydrophobic interaction applied in parallel to the membranes of two individual bacterial cells. nih.govresearchgate.net The unique surface properties of Hydramacin-1, with its positively charged belt separating two hydrophobic hemispheres, allow the peptide to bridge two negatively charged bacterial membranes. thermofisher.comnih.govresearchgate.netosenses.com Each hydrophobic area can insert into the outer leaflet of the membrane of a separate bacterium, while the positively charged region interacts electrostatically, effectively "sticking" the bacteria together. thermofisher.comresearchgate.netosenses.com This leads to the formation of large cell aggregates. researchgate.netplos.org
Consequences of Membrane Interaction on Bacterial Morphology and Cell Integrity
The aggregation induced by Hydramacin-1 results in significant changes in bacterial morphology. Aggregated cells are connected via electron-dense contacts and adopt a distinctive "thorn apple-like" shape. researchgate.netthermofisher.comresearchgate.netosenses.com This morphological alteration is a direct consequence of the peptide's interaction with the bacterial membrane. researchgate.net
While Hydramacin-1 can permeabilize the membranes of viable bacteria at low and neutral pH values, pore formation has not been detected. thermofisher.comosenses.com The disruption of membrane integrity appears to be linked to the aggregation process itself, potentially leading to secondary effects such as interference with intracellular targets like the cytoskeleton, although further investigation is needed to fully understand these downstream events. researchgate.net
Specificity of Interaction with Bacterial Cell Membranes
Hydramacin-1 exhibits broad-spectrum antimicrobial activity, being potent against both Gram-positive and Gram-negative bacteria, including multi-resistant strains. researchgate.netthermofisher.comnih.govresearchgate.net However, its activity is not universal across all microbial species. It has shown reduced activity against certain Escherichia coli strains known for altered LPS structures in their outer membranes, suggesting that the interaction with membrane components, such as LPS in Gram-negative bacteria, plays a role in its specificity. researchgate.net Hydramacin-1 is reported to be less active against Gram-positive Coccus species, Gram-negative non-fermenting species, and the fungus Candida albicans. thermofisher.comosenses.com
Structure-Activity Relationship (SAR) Studies of Hydramacin-1
Structure-Activity Relationship (SAR) studies aim to understand how modifications to the peptide sequence or structure affect its biological activity. While detailed SAR studies specifically on Hydramacin-1 are not extensively detailed in the provided search results, general principles of AMP SAR can be applied and are likely relevant.
AMP activity is influenced by a combination of factors, including net charge, amphipathicity, and helicity. lu.selu.se The characteristic distribution of positive charges and hydrophobic regions on the surface of Hydramacin-1 is directly linked to its aggregation mechanism. researchgate.netthermofisher.comnih.govresearchgate.netosenses.com The presence and arrangement of disulfide bonds, which stabilize the knottin fold, are crucial for the peptide's rigid structure and potentially its activity and stability. researchgate.netuni-kiel.deresearchgate.netacs.orgmdpi.com
Modifications such as altering the net charge or hydrophobicity can impact peptide binding to bacterial membranes and subsequent effects. lu.selu.se For instance, end-tagging peptides with hydrophobic stretches can enhance bacterial binding and cell wall rupture. lu.se The specific SWT(K/R) motifs identified in Hydramacin-1's membrane-interacting epitopes are likely critical determinants of its binding affinity and interfacial localization. nih.govresearchgate.net Further SAR studies focusing on targeted modifications of these motifs and the charged/hydrophobic surface areas of Hydramacin-1 would provide deeper insights into the specific structural features governing its potent antimicrobial and aggregation-inducing activities. nih.govresearchgate.net
Here is a table summarizing some key characteristics and findings related to Hydramacin-1:
| Feature | Description | Source(s) |
| Source Organism | Hydra (freshwater polyp) | researchgate.netnih.govwikipedia.org |
| Classification | Macin family, scorpion toxin-like superfamily | researchgate.netproteopedia.orgresearchgate.netmdpi.com |
| Structure | Single chain, ~60 amino acids, disulfide bridge-stabilized αβ motif (knottin fold) | researchgate.netnih.govwikipedia.org |
| Surface Properties | Belt of positive charges sandwiched by two hydrophobic areas | researchgate.netthermofisher.comnih.govresearchgate.net |
| Mechanism of Action | Bacterial aggregation ("Barnacle Model"), membrane interaction (electrostatic and hydrophobic) | proteopedia.orgnih.govresearchgate.netethz.chresearchgate.net |
| Activity Spectrum | Broad-spectrum against Gram-positive and Gram-negative bacteria, including multi-resistant strains | researchgate.netthermofisher.comnih.govresearchgate.net |
| Morphological Effect | Induces "thorn apple-like" morphology in aggregated bacteria | researchgate.netthermofisher.comresearchgate.netosenses.com |
| Membrane Permeability | Can permeabilize membranes at low/neutral pH, but no pore formation detected | thermofisher.comosenses.com |
| Key Motifs | SWT(K/R) motifs involved in membrane interaction | nih.govresearchgate.net |
Identification of Critical Amino Acid Residues for Potency and Mechanism
The antimicrobial activity and mechanism of Hydramacin-1 are closely linked to the specific arrangement and properties of its amino acid residues. The unusual surface distribution, with a belt of positively charged residues (such as lysine and arginine) separating two hydrophobic regions (including tryptophan, serine, and threonine), is considered key to its function. nih.govresearchgate.netuniprot.orgnih.gov These features facilitate the interaction of the peptide with bacterial membranes. nih.govresearchgate.netnih.gov
Biophysical analyses suggest that peptide-lipid interactions are initiated by electrostatic and hydrophobic effects, specifically involving tryptophan and neighboring polar amino acid residues. nih.gov These interactions lead to an interfacial localization of the peptide between two lipid bilayers. nih.gov The high binding constants observed for Hydramacin-1 upon lipid interaction are comparable to other potent antimicrobial peptides like magainin. nih.gov This strong interaction is attributed to two distinct epitopes on the peptide's global structure, both containing SWT(K/R) motifs. nih.gov These motifs favor the localization of the peptide in the head group region of phospholipid bilayers, with a limited penetration depth into the hydrocarbon core. nih.gov
While specific single amino acid mutation studies on Hydramacin-1 are not extensively detailed in the provided snippets, the emphasis on the spatial arrangement of charged and hydrophobic residues highlights their collective importance for membrane interaction and the resulting aggregation mechanism. nih.govresearchgate.netuniprot.orgnih.gov Studies on other macin family members, such as neuromacin and theromacin, have identified clusters of residues associated with specific effects, suggesting that similar detailed analyses could pinpoint critical residues in Hydramacin-1 for its distinct antimicrobial properties. researchgate.netresearchgate.net
Impact of Peptide Modifications and Truncations on Antimicrobial Efficacy
Modifications and truncations of antimicrobial peptides are common strategies to investigate structure-activity relationships and potentially enhance their properties, such as stability or efficacy. mdpi.comlu.se While direct studies on the impact of specific modifications or truncations of Hydramacin-1 are not detailed in the provided information, the concept is relevant to the broader field of antimicrobial peptide research.
General principles from studies on other peptides indicate that modifications like adding specific amino acid residues, truncating sequences to retain active regions, or C-terminal amidation can influence activity. mdpi.comlu.segoogle.com For instance, end-tagging peptides with hydrophobic oligopeptide stretches can boost bactericidal activity by promoting bacterial binding and cell wall rupture. lu.se C-terminal amidation can also impact peptide properties and activity. google.com
One search result mentions experiments involving the truncation of a "heavy" peptide to study antimicrobial activity, and alanine (B10760859) scanning mutagenesis, which is a technique used to identify critical residues by sequentially replacing them with alanine. uit.no While this snippet doesn't explicitly link these experiments to Hydramacin-1, it indicates that such approaches are used in the study of antimicrobial peptides from aquatic organisms.
Rational Design Principles for Novel Antimicrobial Peptides based on Hydramacin-1 Scaffold
The unique structural features and mechanism of action of Hydramacin-1 provide a foundation for the rational design of novel antimicrobial peptides. researchgate.netethz.ch The "barnacle model," which describes Hydramacin-1's aggregation effect through peptide-lipid interaction mediated by its distinct surface properties (positively charged belt sandwiched by hydrophobic areas), offers a specific principle for design. uniprot.orgnih.govethz.ch
Rational design of antimicrobial peptides often involves considering parameters such as size, sequence, charge, amphipathicity, hydrophobicity, and the spatial arrangement of amino acids. lu.selu.se For peptides targeting bacterial membranes, the cationic charge is crucial for electrostatic attraction to the anionic bacterial membrane, while amphiphilicity is important for membrane adsorption and disruption. lu.se
Based on the Hydramacin-1 scaffold, rational design could focus on mimicking or optimizing the distribution of positive charges and hydrophobic patches to enhance bacterial aggregation and membrane disruption. nih.govresearchgate.netuniprot.orgnih.gov Strategies might involve designing peptides with similar SWT(K/R) motifs identified as important for lipid interaction in Hydramacin-1. nih.gov Computational methods and molecular dynamics simulations can be employed in rational design to predict peptide-membrane interactions and antibacterial activity of designed sequences. ethz.chnih.govmdpi.com The goal is to create peptides with enhanced potency, broader spectrum, or reduced susceptibility to resistance mechanisms, leveraging the novel mode of action demonstrated by Hydramacin-1. researchgate.netresearchgate.netethz.chasm.org
Pre-clinical Assessment of Antimicrobial Activity
Pre-clinical assessment of Hydramacin-1 has demonstrated its potent antimicrobial activity against a range of bacterial pathogens. nih.govresearchgate.netwikipedia.orgresearchgate.net These assessments typically involve in vitro studies to determine the spectrum of activity and evaluate efficacy quantitatively. researchgate.netlu.semdpi.com
Spectrum of Activity against Gram-Positive and Gram-Negative Bacterial Strains
Hydramacin-1 exhibits a broad spectrum of activity, being potently active against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netwikipedia.orgresearchgate.net Studies have shown its effectiveness against various strains, including Bacillus megaterium (Gram-positive) and a large number of human Gram-negative pathogens such as E. coli, Klebsiella oxytoca, and Klebsiella pneumoniae. researchgate.netmdpi.com
However, its activity is not universal across all bacterial species. Hydramacin-1 has shown weak or no activity against certain bacteria, including Gram-positive Coccus species, Gram-negative non-fermentation species, and Pseudomonas aeruginosa. researchgate.netuniprot.orgmdpi.com The reduced activity against E. coli strain D31, known for reduced LPS structures in its outer membrane, suggests that interactions with LPS may play a role in its mechanism against some Gram-negative bacteria. researchgate.net
Efficacy against Multidrug-Resistant Bacterial Pathogens In Vitro
A significant finding in the pre-clinical assessment of Hydramacin-1 is its efficacy against multidrug-resistant (MDR) bacterial pathogens in vitro. nih.govresearchgate.netwikipedia.orgresearchgate.net This includes strains of Klebsiella oxytoca and Klebsiella pneumoniae that are resistant to currently available antibiotics. researchgate.netasm.org Its activity against MDR strains highlights its potential as a leading structure for developing new antibiotics to combat the growing challenge of antibiotic resistance. researchgate.netasm.orgmdpi.com The fact that it is effective against bacteria that have developed resistance to conventional antibiotics, which often target intracellular processes, suggests a different mode of action, consistent with its membrane-targeting and aggregating properties. nih.govgoogle.comlu.se
Quantitative Efficacy Evaluation in In Vitro Bacterial Models (e.g., Broth Microdilution, Time-Kill Kinetics)
Quantitative evaluation of Hydramacin-1's antimicrobial efficacy in vitro is typically performed using methods such as broth microdilution to determine minimal inhibitory concentrations (MIC) and minimal bactericidal concentrations (MBC), and time-kill kinetics assays. researchgate.netlu.semdpi.com
Studies using broth microdilution have confirmed that very low peptide concentrations of Hydramacin-1 are sufficient to kill a significant percentage (99.9%) of susceptible bacteria. researchgate.netresearchgate.net For instance, it demonstrated high activity against Gram-negative species like Citrobacter freundii, Enterobacter cloacae, E. coli, Klebsiella pneumoniae, Klebsiella oxytoca, Salmonella typhimurium, and Yersinia enterolitca, with very low peptide concentrations (less than 1 µM) being sufficient for killing. researchgate.net The minimal bactericidal concentration (MBC) has been assessed to determine the concentration required to kill 99.9% of bacteria. researchgate.net
While specific detailed MIC or MBC values for a comprehensive panel of strains or extensive time-kill kinetics data for Hydramacin-1 were not fully available across the provided snippets, the research indicates that these quantitative methods have been employed to characterize its potent activity, particularly against susceptible Gram-negative and MDR strains. researchgate.netresearchgate.net Time-kill kinetics experiments are used to determine the rate of bacterial killing over time at specific peptide concentrations, often at or above the MBC. mdpi.comchosun.ac.kr These studies provide valuable insights into the speed and nature of the peptide's bactericidal effect. mdpi.com
Quantitative Efficacy Data (Illustrative based on search results):
| Bacterial Strain | Gram Stain | Activity | Concentration for Killing (e.g., < 1 µM) researchgate.net |
| Bacillus megaterium | Positive | High | Very low doses researchgate.net |
| Citrobacter freundii (C7) | Negative | High | < 1 µM researchgate.net |
| Enterobacter cloacae (Va12270/03) | Negative | High | < 1 µM researchgate.net |
| E. coli | Negative | High | < 1 µM researchgate.net |
| Klebsiella pneumoniae | Negative | High | < 1 µM researchgate.net |
| Klebsiella oxytoca | Negative | High | < 1 µM researchgate.net |
| Salmonella typhimurium | Negative | High | < 1 µM researchgate.net |
| Yersinia enterolitca | Negative | High | < 1 µM researchgate.net |
| E. coli strain D31 | Negative | Reduced | - researchgate.net |
| Coccus species | Positive | No/Weak | - researchgate.netuniprot.org |
| Non-fermentation species | Negative | No/Weak | - researchgate.netuniprot.org |
| Pseudomonas aeruginosa | Negative | Weak | - researchgate.netmdpi.com |
Note: Specific MIC/MBC values were not consistently available across the provided snippets for all strains, but the data indicate high potency against susceptible bacteria at low concentrations.
Evaluation in Preclinical In Vivo Animal Models of Infection
Research into the in vivo efficacy of Hydramacin-1 in preclinical animal models of infection appears limited within the provided literature. While the peptide demonstrates potent antimicrobial activity against various human pathogens in vitro, detailed studies specifically evaluating Hydramacin-1's performance in complex in vivo infection models were not extensively described in the search results. Some studies discuss the potential of AMPs from ancient metazoans for therapeutic use and their activity against multi-resistant human pathogenic strains, suggesting a potential area for future in vivo investigation researchgate.netresearchgate.net.
Investigation of Bacterial Resistance Mechanisms to Hydramacin-1
The emergence of bacterial resistance is a significant challenge in antimicrobial therapy. Understanding how bacteria might develop resistance to novel agents like Hydramacin-1 is crucial.
Molecular Adaptations in Bacterial Cell Membranes Responding to Peptide Exposure
Hydramacin-1's mechanism of action involves interaction with bacterial membranes, leading to aggregation wikipedia.orgdgms.euuniprot.org. The peptide's structure, characterized by a belt of positively charged residues flanked by hydrophobic areas, is proposed to facilitate this by mediating contacts between bacterial membranes wikipedia.orgdgms.eu. This membrane-centric mechanism suggests that bacterial adaptations in membrane composition or structure could potentially influence sensitivity or contribute to resistance. For instance, studies have shown reduced activity of Hydramacin-1 against an E. coli strain with altered lipopolysaccharide (LPS) structures in its outer membrane, indicating that the specific composition of the bacterial membrane is relevant to the peptide's efficacy researchgate.net. Adaptations altering membrane charge, fluidity, or the presentation of molecules like LPS could theoretically impact Hydramacin-1 binding and subsequent aggregation.
Potential for Efflux Pump Modulation or Target Modification in Response
Unlike many conventional antibiotics that target specific intracellular proteins or pathways, Hydramacin-1's primary mode of action involves disrupting membrane integrity and inducing aggregation wikipedia.orgdgms.euuniprot.org. Traditional resistance mechanisms such as target modification or the action of efflux pumps, which actively transport antimicrobial agents out of the cell, are common against antibiotics with intracellular targets. Given Hydramacin-1's proposed membrane-disruptive and aggregative mechanism, resistance through direct target modification of an intracellular molecule or efflux pump-mediated export of the peptide from the cytoplasm is less likely to be the primary resistance pathway. While efflux pumps are a significant factor in multidrug resistance in various bacteria, their role in conferring resistance specifically to Hydramacin-1, which acts externally on the membrane, is not clearly established in the provided research. Bacterial resistance to AMPs often involves mechanisms distinct from those against conventional antibiotics, such as modifications to the cell surface charge or structure to reduce peptide binding or insertion.
Biosynthetic Pathways and Recombinant Production of Hydramacin-1
Investigating the natural production of Hydramacin-1 in Hydra and developing methods for its recombinant production are important for understanding its biology and potential therapeutic development.
Genetic Basis of Hydramacin-1 Expression in Hydra
Hydramacin-1 is produced by the freshwater polyp Hydra as part of its innate immune defense wikipedia.orgdgms.eu. The gene encoding Hydramacin-1 has been identified and isolated from the Hydra genome. Expression of Hydramacin-1 in Hydra is inducible, responding to microbial stimuli such as lipopolysaccharide (LPS). This induction is mediated, at least in part, through the Toll-like receptor (TLR) signaling pathway. Studies involving the silencing of TLR pathway genes (HyTRR-1 and HyLRR-2) have demonstrated a reduction in Hydramacin-1 synthesis, highlighting the involvement of this pathway in regulating its expression. Activation of the transcription factor NF-kB has also been linked to the expression of AMPs, including Hydramacin-1, in Hydra. Hydramacin-1 is primarily expressed in the endodermal epithelium of the polyp dgms.eu. Unlike some other AMPs from Hydra, Hydramacin-1 is synthesized as a single peptide with an N-terminal signal peptide, rather than requiring cleavage of a negatively charged pro-region for activation. The gene structure includes a single exon.
Strategies for Recombinant Expression and Purification in Heterologous Systems (e.g., Escherichia coli)
Recombinant production of Hydramacin-1 has been successfully achieved in heterologous expression systems, notably in Escherichia coli wikipedia.orguniprot.org. This approach is valuable for obtaining sufficient quantities of the peptide for structural and functional studies. Common strategies involve cloning the gene encoding Hydramacin-1 into expression vectors, such as pET28a(+) or pET32a, which are then transformed into E. coli strains like BL21(DE3) wikipedia.orguniprot.org. Recombinant expression often results in the formation of inclusion bodies, which are aggregates of misfolded protein within the bacterial cell wikipedia.org. Obtaining functional peptide from inclusion bodies typically requires their isolation, solubilization under denaturing conditions, and subsequent refolding to restore the correct three-dimensional structure, including the formation of disulfide bonds wikipedia.org. Purification of the recombinant peptide can be achieved using techniques such as immobilized metal affinity chromatography (IMAC), often employed when the expression vector includes a histidine tag, followed by methods like reversed-phase HPLC to obtain highly pure Hydramacin-1 wikipedia.org. While recombinant expression in E. coli is feasible, reported yields can vary.
Antimicrobial Activity of Hydramacin-1 (Minimal Bactericidal Concentration)
| Bacterial Strain | Gram Stain | MBC (µM) | Citation |
| Bacillus megaterium | Positive | 0.2–0.4 | researchgate.net |
| Escherichia coli ATCC 11775 | Negative | 0.7–1.4 | researchgate.net |
| Escherichia coli ATCC 35218 | Negative | 0.7–1.4 | researchgate.net |
| Escherichia coli D31 | Negative | >10 | researchgate.net |
| Klebsiella oxytoca (multi-resistant) | Negative | 0.7–1.4 | researchgate.net |
| Klebsiella pneumoniae (multi-resistant) | Negative | 0.7–1.4 | researchgate.net |
Note: MBC values represent the minimal bactericidal concentration required to kill 99.9% of bacteria.
Hydramycin: Synthetic Approaches and Antitumor Research of a Pyranoanthraquinone
Origin and Initial Discovery from Streptomyces violaceus
Hydramycin was initially discovered and isolated from the fermentation broth of Streptomyces violaceus strain P950-4 (ATCC 53807). nih.gov Streptomyces is a genus of Gram-positive bacteria known for producing a wide array of bioactive secondary metabolites, including many antibiotics and antitumor agents. scielo.br The isolation of this compound from this microbial source highlights the continued importance of natural products discovery from microorganisms in the search for new therapeutic agents. The initial report on this compound described its potent antibacterial and cytotoxic activity, as well as its ability to increase the survival time of mice inoculated with P388 leukemia. nih.gov Its structure was assigned through spectroscopic experiments and found to be related to the pluramycin group of antibiotics. nih.gov
Total Synthesis and Stereochemical Control of this compound and its Analogs
The complex structure of this compound, featuring a pyranoanthraquinone skeleton and multiple chiral centers, has made it an attractive target for total synthesis. Synthetic efforts aim not only to confirm the proposed structure but also to provide access to this compound and its analogs for further biological evaluation and structure-activity relationship studies.
Synthetic Challenges in Constructing the Pyranoanthraquinone Skeleton
Constructing the core pyranoanthraquinone skeleton of this compound presents significant synthetic challenges. This fused ring system requires the controlled formation of carbon-carbon and carbon-oxygen bonds to assemble the aromatic anthraquinone (B42736) moiety and the appended pyran ring. Model studies have been developed to establish strategies for realizing the pyranone system and its associated functionality. tennessee.edutennessee.edu These studies often involve the development of novel methodologies to efficiently and selectively build the complex ring system. One approach explored in model studies involved the use of a novel alkyne and a fluoride-induced ring closure to construct a chromenone molecule containing essential moieties analogous to those in this compound. tennessee.edu Applying this protocol to a compound containing the this compound anthraquinone system, via a 2-formyl-1-hydroxy anthraquinone coupled with an alkyne, has been investigated. tennessee.edu
Methodological Developments for Chiral Center Introduction (e.g., Sharpless Epoxidation, Dihydroxylation)
This compound possesses two chiral centers, and controlling their stereochemistry during synthesis is crucial for obtaining biologically active compounds. tennessee.edu Enantiospecific techniques are employed to introduce these chiral centers with the desired configuration. tennessee.edu
The Sharpless epoxidation, a method for the asymmetric synthesis of 2,3-epoxy alcohols from allylic alcohols, was initially explored to introduce chiral centers at a later stage in the multi-step synthesis of this compound congeners. tennessee.edu However, limitations were observed with this technique and other asymmetric epoxidation methods that utilize very substrate-specific ligands. tennessee.edu
Subsequently, the Sharpless asymmetric dihydroxylation procedure was adopted as a modified synthetic strategy to obtain pure enantiomers of this compound congeners. tennessee.edu This reaction involves the treatment of an alkene with osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to form a vicinal diol with high enantioselectivity. organic-chemistry.orgnih.gov The chiral outcome is controlled by the choice of ligand, such as dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) derivatives. organic-chemistry.orgwikipedia.org Sharpless asymmetric dihydroxylation can be performed using a catalytic amount of osmium tetroxide, regenerated by stoichiometric oxidants like potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO). organic-chemistry.orgharvard.edu These reagents are commercially available as prepackaged mixtures (AD-mix-α and AD-mix-β). organic-chemistry.org
The Sharpless asymmetric dihydroxylation procedure, sometimes via cyclic sulfate (B86663) intermediates followed by a modified irreversible Payne rearrangement, has been used to selectively obtain different enantiomers of this compound congeners. tennessee.edu
Stereoselective Synthesis and Separation of Enantiomers and Diastereomers
Stereoselective synthesis is essential for producing specific stereoisomers (enantiomers and diastereomers) of this compound and its analogs. A reaction is stereoselective if it preferentially forms one stereoisomer over others. saskoer.cauwindsor.ca This can be further categorized as enantioselective (favoring one enantiomer) or diastereoselective (favoring one diastereomer). saskoer.cauwindsor.ca
This compound's two chiral centers mean it can exist as four possible stereoisomers (two pairs of enantiomers). tennessee.edu The goal of stereoselective synthesis is to control the formation of these centers to obtain the desired stereoisomer or to synthesize all possible stereoisomers separately to evaluate their individual biological activities. tennessee.edu
Techniques for achieving stereoselective synthesis include using chiral starting materials (chiral pool), separating stereoisomers from a mixture (resolution), or employing chiral auxiliaries or catalysts to induce asymmetry during the reaction. ethz.ch
After synthesis, the separation of enantiomers and diastereomers is often necessary to obtain pure compounds for biological testing. Techniques such as chromatography on chiral stationary phases, like High-Performance Liquid Chromatography (HPLC), are commonly used for determining enantiomeric excess (ee) and separating stereoisomers. tennessee.eduethz.chnih.gov
In the synthesis of this compound congeners, routes have been developed that allowed for the separate isolation of all four stereoisomers, each with high enantiomeric excess (greater than 90% ee) as determined by HPLC on chiral columns. tennessee.edu
Synthesis of Truncated Analogs and Simplified Congeners for Research Purposes
To facilitate research into the structure-activity relationships of this compound and to potentially identify simpler, yet still potent, molecules, truncated analogs and simplified congeners have been synthesized. tennessee.edutennessee.edutennessee.edu These simplified structures retain key functional groups and the core pyranoanthraquinone or a related chromenone system but may lack some of the peripheral complexity of the natural product.
Model studies and the synthesis of these simplified structures help in developing and refining the synthetic methodologies required for the total synthesis of the more complex natural product. tennessee.edutennessee.edu
Structure-Activity Relationship (SAR) Studies for Antitumor Properties
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of this compound relates to its antitumor activity. By synthesizing and testing analogs with modifications to the core structure or peripheral groups, researchers can identify key features necessary for potent activity. mdpi.comd-nb.info
This compound has shown broad-spectrum activity against a variety of human-derived cancer cell lines. tennessee.edu In the National Cancer Institute's 60-cell-line panel, this compound exhibited potent activity with GI₅₀ values less than 10⁻¹⁰ M against tumors including lung, colon, melanoma, breast, and prostate cancers. tennessee.edu
Research efforts have focused on synthesizing and evaluating simplified congeners to determine if the potent activity can be retained in less complex molecules. tennessee.edu The synthesis of all four stereoisomers of a simplified congener was undertaken to ascertain which enantiomer is responsible for the observed antitumor activity. tennessee.edu These stereoisomers were fully characterized and planned for separate testing. tennessee.edu
Studies on truncated analogs have also provided insights into the structural requirements for activity. While some truncated analogs of other compounds have shown reduced or no activity, demonstrating the necessity of certain substructures, SAR studies on this compound analogs aim to pinpoint the essential pharmacophores. d-nb.info
The relationship between the structure of this compound and its biological activity, including its antitumor properties, continues to be an area of investigation, driven by the potential of this pyranoanthraquinone as a therapeutic agent. nih.govsemanticscholar.org
Antitumor Activity of this compound in NCI 60-Cell-Line Panel
| Tumor Type | Representative GI₅₀ Value |
| Lung | < 10⁻¹⁰ M |
| Colon | < 10⁻⁰ M |
| Melanoma | < 10⁻⁰ M |
| Breast | < 10⁻⁰ M |
| Prostate | < 10⁻⁰ M |
Note: Data is representative and based on findings in the NCI's 60-cell-line panel. tennessee.edu
Correlation of Stereochemistry with Biological Activity in Preclinical Models
The presence of chiral centers in the this compound structure suggests that its biological activity may be highly dependent on its stereochemistry. Research is actively pursuing the synthesis of individual stereoisomers of this compound congeners to investigate this correlation. tennessee.edu By evaluating the antitumor activity of each pure enantiomer in preclinical models, researchers aim to identify which specific stereoisomer is primarily responsible for the observed potent activity. tennessee.edu This type of investigation is fundamental in drug discovery, as the stereochemistry of a compound can significantly influence its interaction with biological targets, pharmacokinetic properties, and ultimately, its efficacy and specificity. While the specific data correlating each this compound stereoisomer's activity is still under investigation based on the available information, the focus on synthesizing and testing pure enantiomers highlights the recognized importance of stereochemistry in the biological profile of this compound. tennessee.edu
Influence of Structural Modifications on Cytotoxic Potency in Cellular Assays
Structural modifications of the this compound core have been explored to develop simplified analogs that are easier to synthesize while retaining potent biological activity. tennessee.edutennessee.edu For instance, a simplified congener, 2-(1-hydroxy-1-(oxiran-2-yl)ethyl)-4H-naphtho[2,3-h]chromene-4,7,12-trione, was designed and synthesized with the goal of facilitating synthesis while maintaining potent antitumor activity. tennessee.edu Another analog, 2-(1,2-dihydroxy-1-(oxiran-2-yl)ethyl)-1H-naphtho[2,3-h]chromene-4,7,12-trione, was designed to be structurally more similar to this compound, incorporating a -CH₂OH functionality on the pyranone ring and the anthraquinone skeleton, with the expectation of exhibiting greater anticancer activity than simpler analogs. tennessee.edu
This compound itself has demonstrated broad-spectrum cytotoxic activity against a variety of human-derived cancer cell lines, including those from lung, colon, melanoma, breast, and prostate cancers. tennessee.eduacsmedchem.org Screening by the National Cancer Institute (NCI) in their 60-cell-line panel showed very low GI₅₀ values (concentrations causing 50% growth inhibition), often less than 10⁻¹⁰ M, across these tumor types. tennessee.eduacsmedchem.org The evaluation of simplified analogs in cellular assays allows researchers to understand how specific structural changes influence cytotoxic potency and to identify key structural features necessary for optimal activity. This structure-activity relationship (SAR) information is critical for the rational design of more effective and potentially less toxic this compound-based therapeutic agents.
Investigational Mechanisms of Antitumor Action at the Cellular and Molecular Level
This compound's antitumor activity is believed to stem from its ability to interact with biological molecules and interfere with essential cellular processes. ontosight.ai As a pyranoanthraquinone antibiotic related to the pluramycins, its mechanism of action is likely to involve interactions with cellular macromolecules. nih.govjst.go.jp
Proposed Interactions with Cellular Macromolecules (e.g., DNA, Enzymes)
Anthraquinone antibiotics, including the pluramycins to which this compound is related, are often known to exert their cytotoxic effects through interactions with DNA. These interactions can include intercalation into the DNA helix, alkylation of DNA bases, or cleavage of DNA strands, leading to the inhibition of crucial processes like DNA replication and transcription. While specific details on this compound's direct interaction with DNA are not extensively detailed in the provided snippets, its structural similarity to known DNA-binding agents suggests this as a likely primary target. nih.govjst.go.jp
Beyond DNA, antitumor agents can also target various enzymes essential for cell survival and proliferation. These can include enzymes involved in DNA metabolism (like topoisomerases), cell cycle regulation, signal transduction pathways, or metabolic processes. mdpi.comwwnorton.com The complex structure of this compound, with its reactive epoxide group and multiple hydroxyls, provides potential sites for interaction with the active sites or regulatory regions of various enzymes. Further research is needed to specifically identify which enzymes are targeted by this compound and how these interactions contribute to its antitumor effects.
Cellular Responses and Pathways Affected in Preclinical Models
The interference of this compound with cellular macromolecules is expected to trigger a cascade of cellular responses that ultimately lead to the inhibition of cancer cell growth and survival. Common cellular responses to DNA damage or enzymatic inhibition by antitumor agents include cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of proliferation. frontiersin.orgmdpi.comimrpress.com
Given its potent cytotoxic activity across various cancer cell lines tennessee.eduacsmedchem.org, this compound likely affects key pathways that regulate cell cycle progression and survival. For instance, many antitumor agents induce cell cycle arrest at specific phases (e.g., G1, S, G2/M) to prevent uncontrolled proliferation. mdpi.com Similarly, the activation of apoptotic pathways is a common mechanism by which cancer cells are eliminated in response to cytotoxic insults. frontiersin.orgimrpress.com While the specific signaling pathways modulated by this compound (e.g., p53, MAPK, PI3K/Akt, or others involved in cell cycle control or apoptosis) require further investigation, its observed broad-spectrum activity suggests it may target fundamental processes or multiple pathways critical for cancer cell viability. The NCI's screening data, showing potent activity across diverse tumor types, supports the idea that this compound's mechanism may involve a conserved target or multiple targets common to many cancers. tennessee.eduacsmedchem.org
Advanced Research Methodologies Applied to Hydramycin Compounds
Biophysical and Spectroscopic Techniques for Structural and Interaction Analysis
Biophysical and spectroscopic methods offer powerful tools to probe the structure and interactions of molecules in solution or in different environments.
NMR spectroscopy is a fundamental technique for determining the structure and dynamics of molecules. In the context of Hydramycin, NMR has been employed in studies involving its synthesis and characterization of related analogs. For instance, 1D and 2D NMR analysis was performed during the total synthesis of an analog of this compound to confirm the structure of intermediate and final products. These studies can provide detailed information about the chemical environment of individual atoms within the molecule. However, detailed NMR data specifically for this compound (CID 373075) concerning its interactions or conformational analysis were not prominently found in the searched literature.
Circular Dichroism (CD) spectroscopy is used to study the secondary structure of chiral molecules, particularly proteins and nucleic acids, and to monitor conformational changes upon binding or environmental changes. While CD spectroscopy is a valuable tool for structural analysis, no information was found in the searched literature regarding the application of CD spectroscopy specifically to this compound (CID 373075) or its interactions.
Fluorescence spectroscopy is a sensitive technique for studying molecular interactions, conformational changes, and the environment of fluorescent species. Some molecules possess intrinsic fluorescence, while others can be studied using fluorescent probes. No information was found in the searched literature regarding the intrinsic fluorescence properties of this compound (CID 373075) or studies employing fluorescence spectroscopy to investigate its interactions.
Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are techniques used to determine the size distribution, aggregation state, and molecular weight of particles and macromolecules in solution. DLS measures the time-dependent fluctuations in scattered light intensity to determine hydrodynamic radii, while SLS measures the time-averaged scattered light intensity as a function of scattering angle to determine molecular weight and radius of gyration. The application of DLS and SLS is particularly useful for studying the aggregation behavior of compounds or their interactions with larger structures like vesicles or proteins. No information was found in the searched literature regarding the application of DLS or SLS specifically to this compound (CID 373075).
Fluorescence Spectroscopy
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling provide theoretical frameworks and tools to simulate and analyze the behavior of molecules, complementing experimental studies.
Molecular Dynamics (MD) simulations are computational methods that simulate the time evolution of a molecular system, providing insights into its dynamic behavior, conformational changes, and interactions with other molecules. MD simulations can be used to study the binding of small molecules to target proteins or membranes, providing atomic-level details of the interaction process. In one high-throughput screening study investigating compounds against SARS-CoV-2, "this compound" was mentioned in the context of molecular docking and subsequent MD simulations to assess deformability after simulation. However, the PubChem ID referenced in this specific context (PubChem Id 60838) appears inconsistent with the primary PubChem entry for this compound (CID 373075). Detailed findings of MD simulations specifically focused on the interaction of this compound (CID 373075) with biological targets for structural and interaction analysis, as per the outline's focus, were not extensively found in the searched literature.
In Silico Prediction of Structure-Activity Relationships
In silico methods play a vital role in modern drug discovery and natural product research by enabling the prediction of biological activity and the understanding of structure-activity relationships (SAR) without extensive experimental work researchgate.netresearchgate.netnih.govnih.govresearchgate.netmdpi.commdpi.commdpi.comethz.chmdpi.com. These computational approaches can help prioritize compounds for synthesis and testing, analyze interactions with biological targets, and guide the design of analogs with improved properties.
For compounds like this compound, in silico SAR prediction can involve various techniques:
Molecular Docking: This method predicts the preferred orientation and binding affinity of a ligand (this compound or its analogs) to a specific biological target, such as a bacterial enzyme or a protein involved in cancer pathways nih.govmdpi.commdpi.com. By analyzing the interactions at the molecular level, researchers can infer which structural features are important for binding and activity nih.govmdpi.com. Studies on other antibacterial compounds have successfully used molecular docking to investigate mechanisms of action and predict binding free energy nih.govmdpi.commdpi.com.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between the structural descriptors of a set of compounds and their biological activity nih.govresearchgate.netethz.ch. By developing a QSAR model for this compound and its known analogs (if available), it would be possible to predict the activity of new, untested analogs based solely on their chemical structure nih.gov. This approach has been applied to various compound classes, including antimicrobial peptides, using descriptors related to chemical properties researchgate.netethz.ch.
Ligand-Based Approaches: When the biological target is unknown, ligand-based methods can be employed. These include pharmacophore modeling, which identifies the essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a set of active compounds must possess to interact with a target nih.gov. Similarity searching and molecular descriptors can also be used to find compounds structurally similar to this compound that may have similar activity researchgate.net.
Machine Learning and Artificial Intelligence (AI): AI-based algorithms are increasingly used to predict biological activities, including antimicrobial properties, based on large datasets of chemical structures and their known activities researchgate.netmdpi.com. These models can identify complex patterns in the data that may not be apparent through traditional methods and can be trained to predict the activity of novel this compound derivatives researchgate.netmdpi.com.
Prediction of Physicochemical and ADMET Properties: In silico tools can also predict important properties like solubility, lipophilicity, and potential absorption, distribution, metabolism, excretion, and toxicity (ADMET) mdpi.commdpi.commdpi.com. While not directly SAR, these predictions are crucial for assessing the drug-likeness and potential for further development of this compound and its analogs mdpi.commdpi.com.
While specific, detailed published in silico SAR studies focused solely on this compound were not extensively found in the provided search results, the successful application of these methodologies to other natural products and antimicrobial agents researchgate.netresearchgate.netnih.govnih.govresearchgate.netmdpi.commdpi.commdpi.comethz.chmdpi.com indicates their potential utility in understanding and optimizing the activity of this compound. The design of a this compound analog based on structural similarity for potentially enhanced anticancer activity tennessee.edu suggests that structural modifications are being explored, where in silico methods could provide valuable insights.
Below is a table summarizing common in silico methods applicable to SAR studies of natural products like this compound:
| In Silico Method | Description | Application to SAR of Natural Products (e.g., this compound) |
| Molecular Docking | Predicts binding mode and affinity to a target protein. | Understanding interactions with potential biological targets, identifying key binding features. nih.govmdpi.commdpi.com |
| QSAR | Develops mathematical models linking structure to activity. | Predicting activity of new analogs, identifying structural features influencing potency. nih.govresearchgate.netethz.ch |
| Pharmacophore Modeling | Identifies essential 3D features for biological activity. | Designing new compounds with desired activity profiles, virtual screening. nih.gov |
| Machine Learning/AI | Uses algorithms to learn patterns and predict properties/activities. | High-throughput screening, predicting activity of novel structures. researchgate.netmdpi.com |
| ADMET Prediction | Estimates absorption, distribution, metabolism, excretion, and toxicity. | Assessing drug-likeness and potential for in vivo efficacy and safety. mdpi.commdpi.commdpi.com |
Genetic and Biochemical Tools for Pathway Engineering and Compound Modification
Natural products like this compound are typically produced through complex biosynthetic pathways encoded by gene clusters in microorganisms such as Streptomyces tennessee.edu. Genetic and biochemical tools are essential for understanding these pathways, improving the yield of the natural product, and creating novel analogs through pathway engineering and targeted modification.
The study of this compound biosynthesis would likely involve:
Biosynthetic Gene Cluster (BGC) Identification: Genome mining and bioinformatics tools are used to identify putative BGCs responsible for the production of natural products based on the presence of genes encoding characteristic biosynthetic enzymes (e.g., polyketide synthases, nonribosomal peptide synthetases) mdpi.comnih.govnih.govsecondarymetabolites.org. For this compound, identifying the specific BGC in Streptomyces violaceus would be the foundational step.
Cloning and Heterologous Expression: Once a BGC is identified, it can be cloned and transferred into a heterologous host organism, such as Escherichia coli or a more amenable Streptomyces strain, for expression and production of the compound mdpi.comnih.govnih.gov. This allows for easier genetic manipulation and potentially higher yields. Techniques like PCR amplification and Gibson assembly are commonly used for cloning large gene clusters mdpi.com.
Pathway Engineering: Genetic manipulation of the identified BGC can be performed to alter the biosynthetic pathway windows.netnih.govresearchgate.netgoogle.com. This can involve:
Gene Deletion or Inactivation: Removing specific genes to block competing pathways, identify essential genes, or accumulate biosynthetic intermediates mdpi.comnih.govresearchgate.net.
Gene Overexpression: Increasing the expression of bottleneck enzymes to enhance product yield researchgate.net.
Introduction of Heterologous Genes: Introducing genes from other pathways or organisms to introduce new enzymatic steps and produce modified or novel compounds nih.govgoogle.com.
Promoter Engineering: Modifying regulatory elements to control gene expression levels and timing google.com.
Enzymatic Modification: Biochemical tools involve using isolated enzymes from the biosynthetic pathway or other sources to perform specific chemical transformations on pathway intermediates or the final this compound molecule nih.govresearchgate.net. This can include glycosylation, hydroxylation, methylation, or other tailoring reactions to create structural diversity researchgate.net.
Synthetic Biology Tools: Advanced synthetic biology approaches allow for the rational design and construction of synthetic metabolic pathways and genetic circuits within microbial hosts nih.gov. This can be used to create microbial cell factories optimized for this compound production or for the biosynthesis of designed analogs nih.gov. Tools like recombineering facilitate precise genomic modifications for pathway engineering researchgate.netgoogle.com.
Research on other natural products, such as the lasso peptide humidimycin, demonstrates the successful application of these tools, including BGC identification, cloning, heterologous expression, and gene deletion experiments to understand biosynthesis and produce the compound mdpi.comnih.gov. The potential use of genetic engineering tools for pathway design has also been mentioned in the context of compounds like this compound produced by Rhodococcus strains windows.net. These examples highlight the power of genetic and biochemical approaches in exploring and manipulating the biosynthesis of complex molecules like this compound.
Below is a table outlining key genetic and biochemical tools used in natural product research relevant to this compound:
| Tool | Description | Application to this compound Research |
| Genome Mining & Bioinformatics | Computational analysis of genomic data to identify BGCs. | Identifying the putative this compound BGC in Streptomyces violaceus. mdpi.comnih.govnih.govsecondarymetabolites.org |
| Cloning & Heterologous Expression | Isolating and expressing BGCs in suitable host organisms. | Producing this compound or its intermediates in a genetically tractable host. mdpi.comnih.govnih.gov |
| Gene Deletion/Inactivation | Removing or silencing specific genes within the BGC. | Elucidating gene function, identifying pathway intermediates, creating blocked mutants. mdpi.comnih.govresearchgate.net |
| Gene Overexpression | Increasing the expression level of specific genes. | Improving this compound yield by enhancing rate-limiting steps. researchgate.net |
| Introduction of Heterologous Genes | Adding genes from other sources to the host or BGC. | Introducing new enzymatic steps to create modified this compound analogs. nih.govgoogle.com |
| Enzymatic Modification (in vitro/vivo) | Using enzymes to catalyze specific chemical changes. | Tailoring the this compound structure at specific positions. nih.govresearchgate.net |
| Synthetic Biology & Recombineering | Designing and constructing artificial biological systems and precise genome edits. | Rational design of optimized production strains or pathways for novel this compound derivatives. nih.govresearchgate.netgoogle.com |
The integration of these advanced methodologies provides a powerful framework for comprehensive research on this compound, from understanding how its structure relates to its function through in silico predictions to manipulating its production and creating novel variants using genetic and biochemical tools.
Future Directions and Research Gaps in Hydramycin Research
Comprehensive Elucidation of Molecular Mechanisms Across Diverse Biological Targets
A significant research gap lies in fully understanding the molecular mechanisms by which Hydramycin (the pyranoanthraquinone) exerts its cytotoxic and antibacterial effects. Similarly, while the "barnacle model" has been proposed for Hydramacin-1, suggesting it causes bacterial aggregation through electrostatic and hydrophobic interactions, the molecular details of this interaction and subsequent membrane permeabilization are not yet fully described. researchgate.netosenses.comresearchgate.netnih.govasm.org Future research needs to delve deeper into the specific protein and lipid targets involved, the signaling pathways affected, and the precise sequence of events leading to cell death or growth inhibition for both types of compounds. Investigating the interaction of Hydramacin-1 with bacterial membranes at a molecular level, including the role of specific amino acid residues like tryptophan and neighboring polar residues, is crucial. nih.gov Understanding how the unique surface properties of Hydramacin-1, with its belt of positive charges sandwiched by hydrophobic areas, contributes to bacterial aggregation is another key area for future study. researchgate.netosenses.comresearchgate.net
Development of Scalable and Sustainable Production Methods for Research Quantities
Obtaining sufficient quantities of this compound (the pyranoanthraquinone) and Hydramacin-1 for extensive research is a practical challenge. The pyranoanthraquinone is isolated from Streptomyces violaceus, and developing scalable fermentation or synthetic methods for its production is essential. tennessee.edutennessee.eduwikipedia.org For Hydramacin-1, which is a peptide from Hydra, efficient recombinant expression systems or solid-phase peptide synthesis methods need to be optimized for higher yields and purity required for detailed mechanistic studies and modifications. wikipedia.orgwikipedia.org Current methods for producing antimicrobial peptides often involve microbial fermentation or enzymatic hydrolysis, and further optimization of these processes, including selecting high-production microbial strains and optimizing fermentation conditions, is necessary for scalable production. mdpi.commdpi.com
Exploration of Chemical Modifications for Enhanced Research Utility (e.g., stability, targeting)
Chemical modifications of both the this compound structure and the Hydramacin-1 peptide sequence offer potential to enhance their utility in research. For this compound, modifications could aim to improve stability, solubility, or enable specific labeling for tracking within biological systems. For Hydramacin-1, modifications could focus on enhancing stability against proteases, improving targeting to specific bacterial species or cell types, or enabling conjugation with other molecules for imaging or drug delivery studies. mdpi.comethz.chwikipedia.org Strategies like incorporating D-amino acids, cyclization, stapling with alkyl chains, or end-capping could be explored to increase peptide stability. ethz.ch Modifying charge and hydrophobicity can also influence activity and selectivity. mdpi.comwikipedia.org Designing analogs with altered structural features, such as the pyranone ring and anthraquinone (B42736) skeleton in the case of the pyranoanthraquinone, could lead to compounds with improved properties for research. tennessee.edutennessee.edu
Strategic Integration of Multi-Omics Data for Deeper Mechanistic Understanding
Integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics) is a powerful approach to gain a more comprehensive understanding of how cells respond to this compound or Hydramacin-1 exposure. mdpi.comnih.govumyu.edu.ngucc.ie This could involve studying changes in gene expression, protein profiles, and metabolic pathways in target organisms upon treatment. Such integrated analyses can reveal complex cellular responses, identify novel targets, and provide insights into resistance mechanisms. Leveraging high-throughput sequencing and machine learning can aid in uncovering the complexity of antimicrobial peptide repertoires and their expression patterns. royalsocietypublishing.orgnih.govnih.gov Applying multi-omics to study the interaction of Hydra with its microbiome in the presence of Hydramacin-1 could shed light on the peptide's role in shaping microbial communities. royalsocietypublishing.orgnih.govresearchgate.net
Addressing Challenges in Compound Specificity and Selectivity for Research Applications
Ensuring the specificity and selectivity of this compound and Hydramacin-1 for their intended research targets is crucial. For this compound, understanding off-target effects on mammalian cells is important for interpreting research findings. For Hydramacin-1, while it shows broad-spectrum activity, investigating the factors that influence its selectivity towards certain bacterial species over others, or over host cells, is an ongoing area of research. uniprot.orgosenses.comasm.orgwikipedia.orgresearchgate.net Research indicates that the cationic nature of antimicrobial peptides contributes to their preferential interaction with negatively charged bacterial membranes. wikipedia.org However, further research is needed to fully clarify the mechanisms underlying selectivity and to develop strategies to enhance it, potentially through targeted modifications. mdpi.comwikipedia.org Understanding how Hydramacin-1 differentiates between different bacterial species, despite its broad activity against Gram-positive and Gram-negative bacteria, is a key challenge. uniprot.orgosenses.comasm.orgresearchgate.net
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for initial characterization of Hydramycin’s antimicrobial activity?
- Methodology :
- Use standardized minimum inhibitory concentration (MIC) assays against Staphylococcus aureus (SA) and other pathogens, comparing results with structurally similar antibiotics (e.g., Hypericin, Compound 3 in ) .
- Include positive controls (e.g., Irinotecan) and negative controls (e.g., solvent-only groups) to validate assay conditions. Follow reproducibility guidelines from General Chemistry () for data clarity.
- Employ dose-response curves to quantify efficacy thresholds and assess non-linear relationships.
Q. How should researchers design a reproducible cytotoxicity assay for this compound?
- Methodology :
- Select cell lines relevant to the target pathology (e.g., mammalian cell lines for systemic toxicity).
- Adopt the Materials and Methods structure from Platinum Essay Help ( ): detail cell culture conditions, exposure durations, and viability metrics (e.g., MTT assay protocols).
- Validate results across ≥3 independent replicates to account for biological variability.
Q. What criteria should guide this compound’s structural-activity relationship (SAR) studies?
- Methodology :
- Compare this compound’s methyl group (H3C, ID 373075 in ) with analogs (e.g., Lumacaftor, ID 16678941) to identify critical functional groups .
- Use computational docking simulations (e.g., AutoDock Vina) to predict binding affinities to bacterial targets like DNA gyrase.
- Cross-reference SAR findings with hypericin (HO group, ID 3663) to assess broad-spectrum applicability .
Advanced Research Questions
Q. How can conflicting efficacy data for this compound across in vitro and in vivo studies be resolved?
- Methodology :
- Conduct a scoping review ( ) to map variables causing discrepancies (e.g., pharmacokinetic differences, SA infection models).
- Validate in vitro results using 3D organoid models or ex vivo tissue assays to bridge the translational gap.
- Apply meta-analysis ( ) to aggregate data from ≥5 studies, adjusting for covariates like dosage and administration routes .
Q. What strategies mitigate bias when interpreting this compound’s synergistic effects with other antibiotics?
- Methodology :
- Use factorial experimental designs to isolate interaction effects (e.g., this compound + Irinotecan vs. monotherapy) .
- Apply the FINER framework ( ) to ensure questions are Feasible (sample size), Novel (untested combinations), and Ethical (non-overlapping toxicities).
- Disclose conflicts of interest per Journal Publication Guidelines ( ) to enhance transparency.
Q. How should multi-omics data (genomic, proteomic) be integrated to elucidate this compound’s mechanism of action?
- Methodology :
- Perform transcriptomic profiling (RNA-seq) on treated bacterial cultures to identify differentially expressed genes.
- Use pathway enrichment tools (e.g., DAVID, KEGG) to link gene clusters to metabolic disruptions ().
- Validate proteomic findings with Western blotting or targeted mass spectrometry ().
Data Management & Reporting
Q. What frameworks ensure rigorous data validation in this compound studies?
- Methodology :
- Follow Data Management Plan guidelines (): store raw datasets in FAIR-compliant repositories (e.g., Zenodo) with unique DOIs.
- Use version control (e.g., Git) for computational scripts and statistical analyses ().
- Address contradictory results via sensitivity analyses, as recommended in Writing Research Manuscripts ( ).
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
